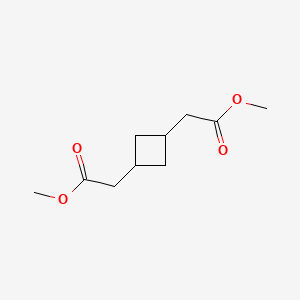
Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclobutane, featuring two acetate groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutane-1,3-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutane-1,3-dicarboxylic acid, while reduction can produce cyclobutane-1,3-diol.
Scientific Research Applications
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate exerts its effects involves interactions with specific molecular targets. The acetate groups can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate
- Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate
- Dimethyl 2,2’-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate
Uniqueness
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is unique due to its cyclobutane core, which imparts distinct structural and chemical properties. The presence of two acetate groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
32456-61-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
RHXNVYVOSQCFBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
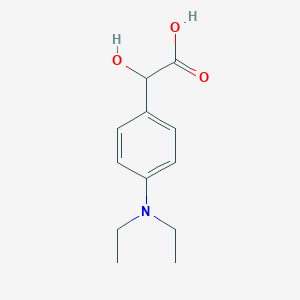

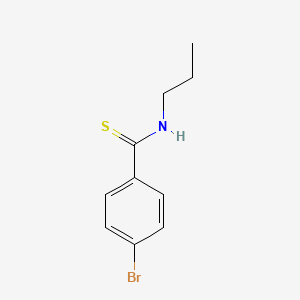
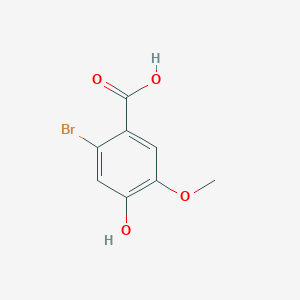

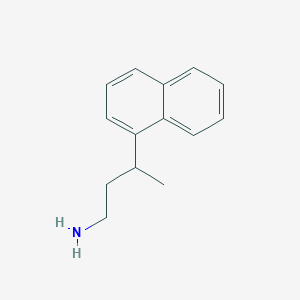
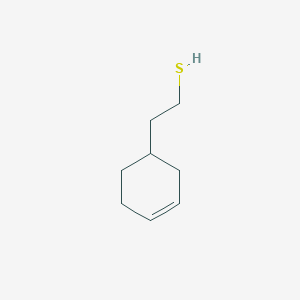
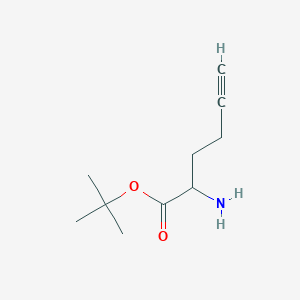
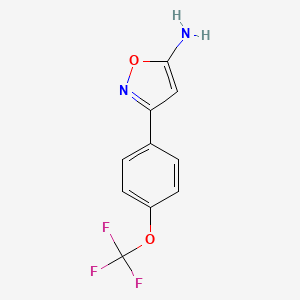
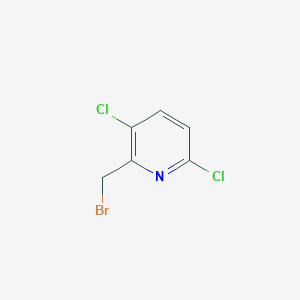
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
